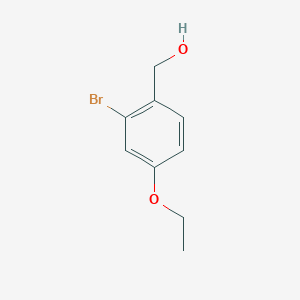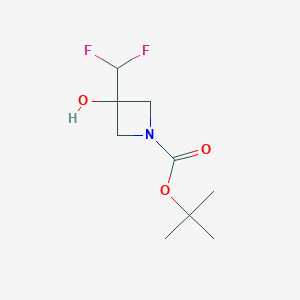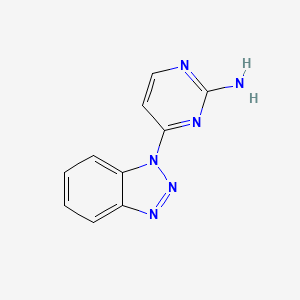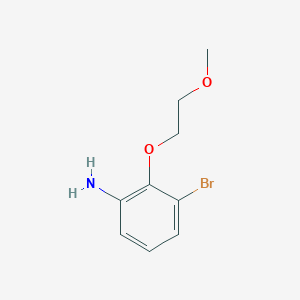
3-Bromo-2-(2-methoxyethoxy)phenylamine
Overview
Description
“3-Bromo-2-(2-methoxyethoxy)phenylamine” is a chemical compound with the molecular formula C9H12BrNO2 . It’s a versatile material used in scientific research. Its unique structure allows for diverse applications.
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(2-methoxyethoxy)phenylamine” consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . Further detailed analysis of the molecular structure was not found in the available resources.Scientific Research Applications
- Pharmaceutical Chemistry
- Application : “3-Bromo-2-(2-methoxyethoxy)phenylamine” is used as a raw material in the synthesis of pharmaceutical compounds . It’s a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
- Results or Outcomes : The use of “3-Bromo-2-(2-methoxyethoxy)phenylamine” in the synthesis of SGLT2 inhibitors contributes to the development of new antidiabetic drugs . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .
-
Polymer Science
- Application : This compound is used in the synthesis of poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene) and poly(3-[2-{2-methoxyethoxy}ethoxymethyl]thiophene), which are studied as Mixed Ionic Electronic Conductors (MIECs) .
- Method of Application : The synthesis starts with simple substituted thiophene rings and ends with dihalogenated thiophene rings with ethylene glycol side chain. These monomers can then be polymerized to make the desired polymers .
- Results or Outcomes : The objective of this work is to help determine what constitutes a good MIEC .
-
Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs)
- Application : A bithiophene derivative bearing glycol side chains for the synthesis of semiconducting oligomers, polymers in application of OFETs and OSCs .
- Results or Outcomes : The use of this compound in the synthesis of semiconducting oligomers and polymers contributes to the development of new materials for OFETs and OSCs .
- Organic Electrochemical Transistors (OECTs)
- Application : This compound is used in the synthesis of poly(2-(3,3′-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[2,2’-bithiophen]-5-yl)thieno[3,2-b]thiophene), p(g2T-TT). The glycolated side chains on the thiophene backbone result in high currents, transconductance, and sharp subthreshold switching while maintaining fast switching speeds in accumulation mode organic electrochemical transistors (OECTs) .
- Results or Outcomes : The use of this compound in the synthesis of semiconducting oligomers and polymers contributes to the development of new materials for OECTs .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWULLVCZKPZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-methoxy-ethoxy)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
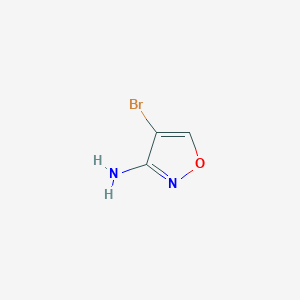
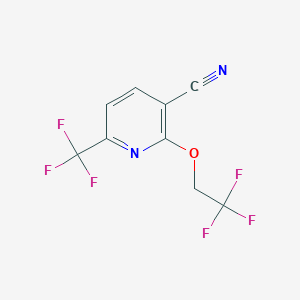
amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
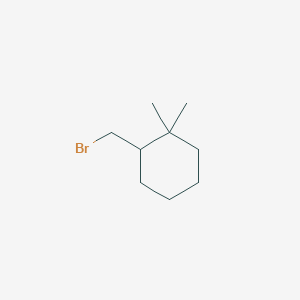
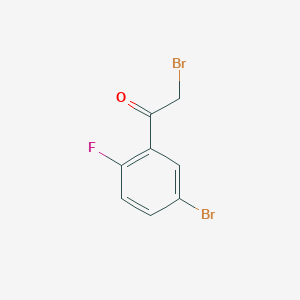
amine](/img/structure/B1380258.png)
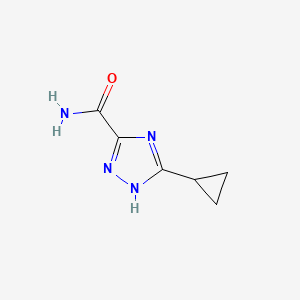
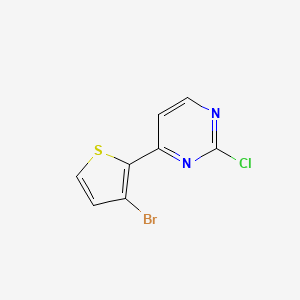
![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
